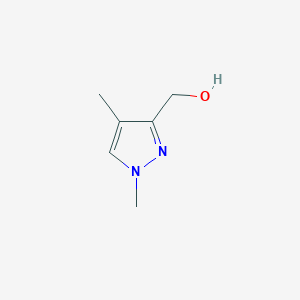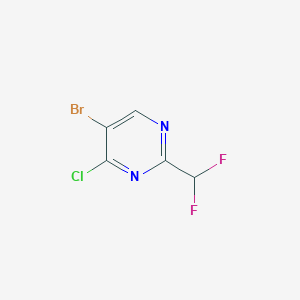
(E)-1-(3-chlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-chlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant and Anticholinesterase Activities
A study on coumarylthiazole derivatives containing aryl urea/thiourea groups revealed inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases. Some compounds exhibited significant antioxidant activities, suggesting potential for therapeutic applications in oxidative stress-related conditions (Kurt et al., 2015).
Antimicrobial Activities
New quinazolinone derivatives were synthesized and evaluated for their antimicrobial activities. Certain derivatives showed promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Patel & Shaikh, 2011).
Synthesis Techniques
Research on novel synthesis methods for quinazolinone derivatives has led to the development of efficient protocols for producing these compounds. This is important for expanding the availability of these compounds for further biological testing (Kolosov et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-chlorophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanenitrile with 3-chlorobenzoyl isocyanate, followed by reduction of the resulting intermediate and subsequent reaction with urea.", "Starting Materials": [ "3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanenitrile", "3-chlorobenzoyl isocyanate", "sodium borohydride", "urea", "acetonitrile", "triethylamine", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanenitrile (1.0 equiv) and triethylamine (1.2 equiv) in acetonitrile and stir for 30 minutes at room temperature.", "Step 2: Add 3-chlorobenzoyl isocyanate (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over sodium sulfate and concentrate under reduced pressure.", "Step 5: Dissolve the resulting intermediate in methanol and add sodium borohydride (1.5 equiv) slowly at 0°C.", "Step 6: Stir the reaction mixture for 2 hours at room temperature and quench by adding water.", "Step 7: Extract the product with ethyl acetate and dry the organic layer over sodium sulfate.", "Step 8: Concentrate the organic layer under reduced pressure and dissolve the resulting intermediate in methanol.", "Step 9: Add urea (1.2 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 10: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 11: Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the final product." ] } | |
Número CAS |
941946-12-9 |
Fórmula molecular |
C19H19ClN4O3 |
Peso molecular |
386.84 |
Nombre IUPAC |
1-(3-chlorophenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C19H19ClN4O3/c1-27-11-5-10-24-17(15-8-2-3-9-16(15)22-19(24)26)23-18(25)21-14-7-4-6-13(20)12-14/h2-4,6-9,12H,5,10-11H2,1H3,(H2,21,23,25) |
Clave InChI |
MKFYVQPBSPDCFJ-HAVVHWLPSA-N |
SMILES |
COCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,5-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2583604.png)
![2-methyl-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2583605.png)
![2-chloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N-methyl-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2583606.png)



![2-(piperidine-1-carbonyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)morpholine](/img/structure/B2583612.png)
![2-{1-[4-Ttrifluoromethyl)phenyl]cyclobutyl}acetic acid](/img/structure/B2583614.png)

![7-methoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-1-benzofuran-2-carboxamide](/img/structure/B2583618.png)
![1-(2,6-difluorophenyl)-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea](/img/structure/B2583620.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B2583622.png)
![3,5-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2583623.png)
